4-Benzyloxy-benzaldehyde oxime

Medicinal Chemistry Heterocyclic Synthesis Cycloaddition

Researchers face long synthesis routes to access validated enzyme inhibitors and heterocyclic precursors. This aromatic oxime eliminates multiple steps. - **Precise Bioactivity**: Documented human ALDH3A1 inhibition (IC50 2.10 μM) for chemoresistance studies. - **Synthetic Efficiency**: Direct 1,3-dipolar cycloaddition precursor to anti-TB isoxazoles (MIC 1 μg/mL vs. H37Rv). - **Characterized Material**: Defined physicochemical data (density, bp) supporting HPLC method development. Supplied with analytical data for immediate use.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 76193-67-4
Cat. No. B185486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-benzaldehyde oxime
CAS76193-67-4
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO
InChIInChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10-
InChIKeySLNVTNZIMUJWQW-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-benzaldehyde Oxime: Chemical Identity & Functional Class


4-Benzyloxy-benzaldehyde oxime (CAS 76193-67-4) is an aromatic oxime derivative with the molecular formula C14H13NO2 and molecular weight 227.26 g/mol [1]. It belongs to the benzaldehyde oxime class, characterized by a para-benzyloxy substitution on the phenyl ring and an oxime functional group capable of E/Z isomerism . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and as a scaffold for generating bioactive derivatives, with documented applications in heterocyclic synthesis and enzyme inhibition studies .

Synthetic intermediate for isoxazole heterocycle generation via 1,3-dipolar cycloaddition
ALDH3A1 enzyme inhibition research tool with reported IC₅₀ benchmark
CYP interaction screening reference evaluated in human liver microsomes

4-Benzyloxy-benzaldehyde Oxime: Substitution Risks & SAR Divergence


Benzaldehyde oxime derivatives exhibit marked functional divergence based on subtle substitution patterns, rendering generic interchange scientifically unsound. In the O-benzyl oxime series evaluated for aldose reductase (ALR2) inhibition, the polyhydroxy substitution pattern on the benzaldehyde fragment proved crucial for both enzyme inhibitory activity and anti-oxidant capacity, with IC50 values varying significantly across closely related derivatives [1]. Similarly, the oxime functional group confers distinct reactivity profiles compared to the parent aldehyde (4-benzyloxybenzaldehyde, CAS 4397-53-9), which itself demonstrates antimicrobial activity against Candida glabrata [2]. The specific 4-benzyloxy substitution pattern of the target compound provides a unique balance of lipophilicity, hydrogen-bonding capacity, and synthetic versatility that cannot be replicated by unsubstituted benzaldehyde oxime (CAS 932-90-1) or methoxy-substituted analogs. These structural determinants directly impact reactivity in cycloaddition chemistry and biological target engagement, necessitating compound-specific validation.

Functional Group
4-Benzyloxybenzaldehyde (CAS 4397-53-9) lacks the oxime required for nitrile oxide generation; cannot directly participate in cycloaddition chemistry.
Substitution Pattern
Benzaldehyde oxime derivatives show divergent ALR2 inhibitory profiles; subtle substitution changes may shift enzyme inhibition and anti-oxidant capacity.
Metabolic Context
The benzyloxy substituent influences CYP interaction and metabolic stability compared to unsubstituted or methoxy analogs; ADME profile may differ.

4-Benzyloxy-benzaldehyde Oxime: Quantitative Differentiation Evidence


1,3-Dipolar Cycloaddition for Isoxazole Synthesis

4-Benzyloxy-benzaldehyde oxime undergoes 1,3-dipolar cycloaddition with propargyl bromide to generate isoxazole derivatives, a transformation documented in the synthesis of 3-phenyl-4,5-dihydroisoxazole-5-carboxamides with anti-tubercular activity (MIC 1 μg/mL against Mycobacterium tuberculosis H37Rv) . This reactivity distinguishes it from 4-benzyloxybenzaldehyde (CAS 4397-53-9), which lacks the oxime functionality required for nitrile oxide generation and cannot directly participate in this cycloaddition pathway without prior oxime formation.

1,3-Dipolar Cycloaddition
Class-level inference
Oxime enables nitrile oxide formation and isoxazole synthesis; parent aldehyde (CAS 4397-53-9) cannot undergo this transformation without prior oximation.
Supports heterocyclic library generation for antimicrobial scaffold research.
Reaction yield: good to excellent; downstream anti-tubercular MIC 1 μg/mL reported in derivative set.
Medicinal Chemistry Heterocyclic Synthesis Cycloaddition

ALDH3A1 Inhibition Potency vs. Analogs

In an inhibition assay measuring benzaldehyde oxidation by human ALDH3A1, 4-benzyloxy-benzaldehyde oxime demonstrated an IC50 value of 2.10 μM following 1-minute preincubation [1]. ALDH3A1 is overexpressed in certain cancer stem cells and contributes to chemoresistance through detoxification of reactive aldehydes, making its inhibition a validated therapeutic strategy [2].

ALDH3A1 Inhibition
Cross-study comparable
IC₅₀ = 2.10 μM (2,100 nM) against human ALDH3A1 after 1-min preincubation
Provides a potency benchmark for ALDH3A1-mediated chemoresistance model studies.
Spectrophotometric assay; benzaldehyde oxidation monitored.
Enzyme Inhibition Cancer Metabolism ALDH3A1

CYP Enzyme Interaction & Metabolic Stability

4-Benzyloxy-benzaldehyde oxime was evaluated for CYP enzyme inhibition potential using pooled human liver microsomes [1]. This assessment is critical for compounds intended for in vivo studies, as CYP inhibition can cause drug-drug interactions. The benzaldehyde oxime class generally demonstrates moderate CYP interaction profiles, with the benzyloxy substituent influencing metabolic stability relative to unsubstituted benzaldehyde oxime (CAS 932-90-1), which exhibits bioavailability score of 0.55 by SwissADME prediction [2].

CYP Enzyme Interaction
Class-level inference
Evaluated for CYP inhibition in pooled human liver microsomes; affinity data documented.
Supports early ADME screening context; metabolic stability may differ by substitution.
Specific Ki/IC₅₀ values require direct assay referencing; unsubstituted oxime bioavailability score 0.55 (SwissADME).
Drug Metabolism CYP Inhibition ADME

Physicochemical Profile for Formulation

4-Benzyloxy-benzaldehyde oxime has experimentally determined physicochemical parameters including density (1.1±0.1 g/cm³), boiling point (371.5±25.0 °C at 760 mmHg), vapor pressure (0.0±0.9 mmHg at 25°C), and enthalpy of vaporization (65.3±3.0 kJ/mol) . These values contrast with unsubstituted benzaldehyde oxime (CAS 932-90-1, MW 121.14 g/mol) and 4-methoxybenzaldehyde oxime (CAS 3717-21-3), where the benzyloxy group significantly increases molecular weight (227.26 g/mol) and alters volatility and thermal stability parameters.

Physicochemical Profile
Direct head-to-head
Density 1.1±0.1 g/cm³; BP 371.5±25.0 °C; Vapor pressure ~0 mmHg at 25 °C; ΔHvap 65.3±3.0 kJ/mol
Characterized reference for analytical method development and formulation pre-screening.
MW increase +106.12 g/mol vs. benzaldehyde oxime (CAS 932-90-1) reduces volatility.
Physicochemical Characterization Formulation Development Analytical Chemistry

4-Benzyloxy-benzaldehyde Oxime: Research & Procurement Applications


Anti-Tubercular Lead Optimization with Isoxazoles

This compound serves as a direct precursor for synthesizing 3-phenyl-4,5-dihydroisoxazole-5-carboxamides via 1,3-dipolar cycloaddition. The resulting derivatives have demonstrated MIC values of 1 μg/mL against Mycobacterium tuberculosis H37Rv and activity against drug-resistant strains, with favorable in silico ADME properties . Researchers developing anti-tubercular agents should prioritize this oxime over the corresponding aldehyde to eliminate the oximation step and access the isoxazole scaffold in a single synthetic operation.

ALDH3A1 Inhibition in Chemoresistance Research

With a documented IC50 of 2.10 μM against human ALDH3A1, this compound provides a defined potency benchmark for studies investigating aldehyde dehydrogenase-mediated chemoresistance mechanisms . ALDH3A1 overexpression in cancer stem cells contributes to therapeutic resistance, and this oxime can serve as a reference inhibitor in cellular assays, enabling dose-response calibration and comparative evaluation of novel ALDH3A1-targeting agents.

CYP Interaction Screening Reference

The compound has been evaluated for CYP enzyme inhibition using pooled human liver microsomes , providing documented interaction data relevant to drug metabolism studies. Pharmaceutical researchers can utilize this oxime as a reference standard when assessing the CYP inhibition potential of structurally related benzaldehyde oxime derivatives, supporting early-stage ADME screening and lead prioritization in medicinal chemistry campaigns.

Physicochemical Reference Standard for Benzyloxy Oximes

With defined physicochemical parameters including density (1.1±0.1 g/cm³), boiling point (371.5±25.0 °C), and vapor pressure (0.0±0.9 mmHg at 25°C) , this compound serves as a characterized reference material for analytical method development. Quality control laboratories can utilize these parameters for HPLC method validation, purity assessment, and stability studies involving benzyloxy-substituted aromatic oximes.

Application
Selection Property
Validation Focus
Isoxazole heterocycle synthesis for antimicrobial screening
1,3-Dipolar cycloaddition capability via oxime group
Cycloaddition product characterization and MIC endpoint review
ALDH3A1 enzyme inhibition studies in chemoresistance models
Reported IC₅₀ benchmark (see evidence section)
Cell-based aldehyde detoxification and viability assays
CYP interaction screening in drug metabolism research
Documented human liver microsome evaluation
Metabolic stability and CYP inhibition panel review
Analytical reference for benzyloxy oxime derivatives
Experimentally determined density, boiling point, vapor pressure
HPLC method development and purity specification verification

Technical Documentation Hub

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29 linked technical documents
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